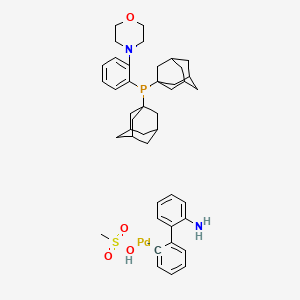![molecular formula C33H33BF4N2 B12054304 (2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate CAS No. 1204324-09-3](/img/structure/B12054304.png)
(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring system substituted with phenyl groups, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a suitable precursor such as an amino acid derivative.
Substitution with Phenyl Groups: The pyrrolidine ring is then substituted with phenyl groups at the 2 and 5 positions. This can be done using a Friedel-Crafts alkylation reaction.
Formation of the Methylidene Bridge: The next step involves the formation of the methylidene bridge between the two pyrrolidine rings. This can be achieved through a condensation reaction using a suitable aldehyde or ketone.
Formation of the Tetrafluoroborate Salt: Finally, the compound is converted into its tetrafluoroborate salt form by reacting it with tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Fluorine compounds: Compounds containing fluorine atoms, which share some chemical properties with the tetrafluoroborate salt.
Uniqueness
(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate is unique due to its specific structural arrangement and the presence of multiple phenyl groups. This gives it distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
1204324-09-3 |
|---|---|
Fórmula molecular |
C33H33BF4N2 |
Peso molecular |
544.4 g/mol |
Nombre IUPAC |
(2R,5R)-1-[[(2R,5R)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate |
InChI |
InChI=1S/C33H33N2.BF4/c1-5-13-26(14-6-1)30-21-22-31(27-15-7-2-8-16-27)34(30)25-35-32(28-17-9-3-10-18-28)23-24-33(35)29-19-11-4-12-20-29;2-1(3,4)5/h1-20,25,30-33H,21-24H2;/q+1;-1/t30-,31-,32-,33-;/m1./s1 |
Clave InChI |
RKLHUHRTFDXZEQ-ZNOPIPGTSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.C1C[C@@H](N([C@H]1C2=CC=CC=C2)C=[N+]3[C@H](CC[C@@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
[B-](F)(F)(F)F.C1CC(N(C1C2=CC=CC=C2)C=[N+]3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


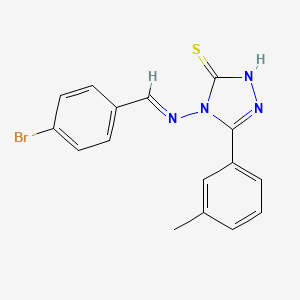
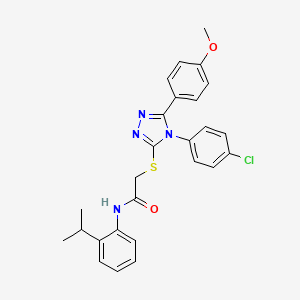


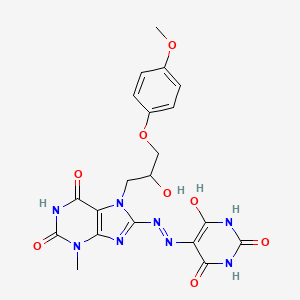


![5-{4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12054271.png)
![4-{3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-YL}pyridine hydrate](/img/structure/B12054279.png)
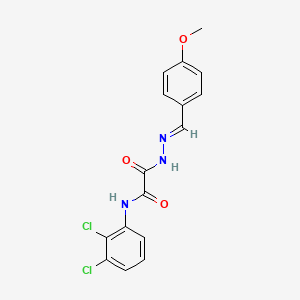
![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12054297.png)

![2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12054301.png)
